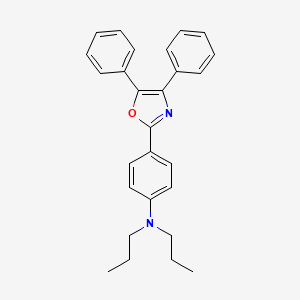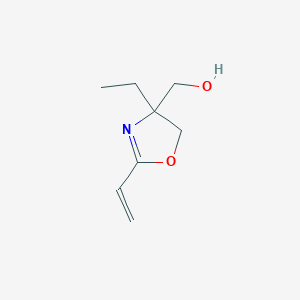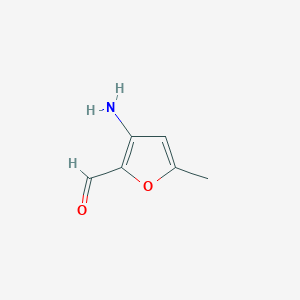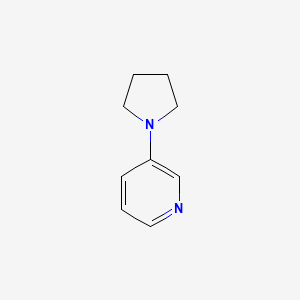
Bis(3,5-diiodosalicylato)copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3,5-diiodosalicylato)copper: is a coordination compound that features copper(II) ions coordinated to 3,5-diiodosalicylic acid ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(3,5-diiodosalicylato)copper can be synthesized through the reaction of copper(II) chloride dihydrate (CuCl₂·2H₂O) or copper(II) nitrate hexahydrate (Cu(NO₃)₂·6H₂O) with 3,5-diiodosalicylic acid in the presence of different amines . The reaction typically involves dissolving the copper salt and the 3,5-diiodosalicylic acid in a suitable solvent, followed by the addition of the amine, which acts as a deprotonating agent. The mixture is then stirred and heated under controlled conditions to facilitate the formation of the desired coordination compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(3,5-diiodosalicylato)copper undergoes various chemical reactions, including:
Oxidation and Reduction: The copper(II) center can participate in redox reactions, cycling between Cu(II) and Cu(I) states.
Substitution: The 3,5-diiodosalicylate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Ligand exchange reactions can be facilitated by using different amines or other coordinating ligands.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state copper complexes, while substitution reactions can yield new coordination compounds with different ligands.
Applications De Recherche Scientifique
Chemistry: Bis(3,5-diiodosalicylato)copper is used in the study of coordination chemistry and the design of metal-organic frameworks. Its unique structure allows researchers to explore various coordination geometries and bonding interactions.
Biology and Medicine: The compound’s potential biological activity is of interest, particularly in the development of new therapeutic agents. Its ability to interact with biological molecules and modulate cellular processes makes it a candidate for further investigation in medicinal chemistry.
Industry: In industrial applications, this compound can be used as a precursor for the synthesis of other copper-containing materials. Its coordination properties make it suitable for use in catalysis and materials science.
Mécanisme D'action
The mechanism by which bis(3,5-diiodosalicylato)copper exerts its effects involves the coordination of the copper(II) center to the 3,5-diiodosalicylate ligands. This coordination can influence the compound’s reactivity and interaction with other molecules. In biological systems, the copper center can participate in redox reactions, generating reactive oxygen species (ROS) that can modulate cellular processes . The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II): Another copper(II) coordination compound with different ligands.
Lithium 3,5-diiodosalicylate: A lithium salt of 3,5-diiodosalicylic acid, used in similar research contexts.
Uniqueness: Bis(3,5-diiodosalicylato)copper is unique due to the presence of iodine atoms in the ligands, which can participate in halogen bonding and influence the compound’s structural and electronic properties. This makes it distinct from other copper coordination compounds and provides unique opportunities for research and application.
Propriétés
Formule moléculaire |
C14H6CuI4O6 |
|---|---|
Poids moléculaire |
841.36 g/mol |
Nom IUPAC |
copper;2-hydroxy-3,5-diiodobenzoate |
InChI |
InChI=1S/2C7H4I2O3.Cu/c2*8-3-1-4(7(11)12)6(10)5(9)2-3;/h2*1-2,10H,(H,11,12);/q;;+2/p-2 |
Clé InChI |
BLKCFMYRTNYHCC-UHFFFAOYSA-L |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)[O-])O)I)I.C1=C(C=C(C(=C1C(=O)[O-])O)I)I.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


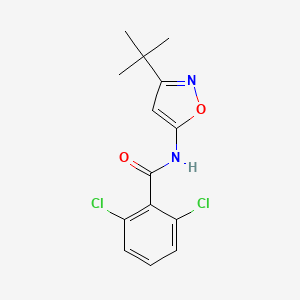
![3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878354.png)
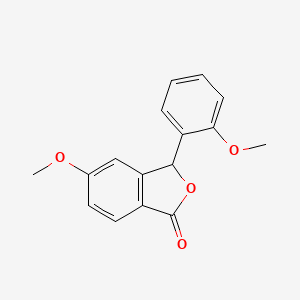
![2-(Methylthio)benzo[d]oxazole-5-acetonitrile](/img/structure/B12878363.png)
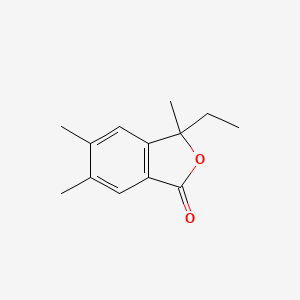
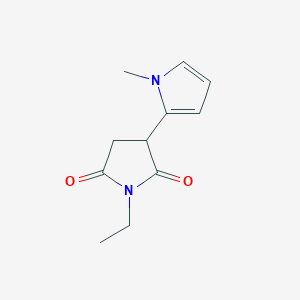

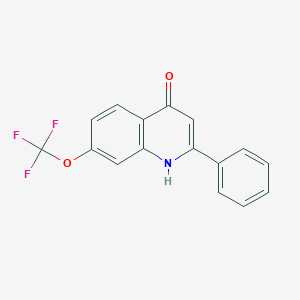
![2-(Aminomethyl)-6-cyanobenzo[d]oxazole](/img/structure/B12878400.png)
